6-Nitro-2-benzothiazolinone
Overview
Description
6-Nitro-2-benzothiazolinone is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a nitro group at the 6th position and a thiazole ring fused with a benzene ring
Mechanism of Action
Mode of Action
It is known that the compound may be used as a starting reagent for the synthesis of 3-alkyl-6-nitro-2-benzothiazolinones
Biochemical Pathways
The compound’s role in the synthesis of 3-alkyl-6-nitro-2-benzothiazolinones suggests it may influence related biochemical pathways . The downstream effects of these pathways are currently unknown and require further investigation.
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a starting reagent for the synthesis of 3-alkyl-6-nitro-2-benzothiazolinones
Cellular Effects
The cellular effects of 6-Nitro-2-benzothiazolinone are not well-documented. It is known that it does not affect the alga Chlorella vulgaris L. and intact dicotyledonous plant Vicia saliva L. at concentrations of 10-15 to 10-5 . It stimulated growth and chlorophyll production in Zea mays L., showing different effects on individual plant organs .
Molecular Mechanism
It is known that it can be used as a starting reagent for the synthesis of 3-alkyl-6-nitro-2-benzothiazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-benzothiazolinone typically involves the nitration of benzo[d]thiazol-2(3H)-one. One common method involves the reaction of benzo[d]thiazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-benzothiazolinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 6-aminobenzo[d]thiazol-2(3H)-one.
Substitution: Various substituted benzo[d]thiazol-2(3H)-one derivatives.
Oxidation: Sulfoxides or sulfones of benzo[d]thiazol-2(3H)-one.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anthelmintic activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of a carbonyl group.
6-aminobenzo[d]thiazol-2(3H)-one: Formed by the reduction of 6-Nitro-2-benzothiazolinone.
2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid derivatives: Contains a nitro group and a heterocyclic ring similar to this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-nitro-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPMSSAFSZYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182800 | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28620-12-4 | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28620-12-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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